molecular formula C17H26N2O6 B2698509 1-(3-((Dimethylamino)methyl)morpholino)-2-(4-methoxyphenoxy)ethanone formate CAS No. 1421525-10-1

1-(3-((Dimethylamino)methyl)morpholino)-2-(4-methoxyphenoxy)ethanone formate

Cat. No. B2698509
M. Wt: 354.403
InChI Key: NBCWGKXRKMZHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Phenol, 3-[[[3-(4-methoxyphenoxy)propyl]amino]methyl]-” is a chemical compound with the molecular formula C17H21NO3 and a molecular weight of 287.35 .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group attached to a propyl group, which is further attached to a methoxyphenoxy group .


Physical And Chemical Properties Analysis

This compound has a melting point of 140-141 °C, a predicted boiling point of 467.7±35.0 °C, and a predicted density of 1.127±0.06 g/cm3 . Its pKa is predicted to be 9.89±0.10 .

Scientific Research Applications

Chemical Synthesis and Reactivity

One of the primary applications of this compound lies in the realm of organic synthesis. The morpholino group, coupled with a methoxyphenoxy structure, makes it a valuable precursor in the synthesis of complex organic molecules. For instance, morpholino derivatives are synthesized for their physicochemical properties, cytotoxicity, and potential use as biomass solvents. The modification of morpholino salts with various anions has been explored for their moderate to low toxicity and the ability to dissolve cellulose, indicating a potential for green chemistry applications (Pernak et al., 2011).

Pharmacological Research

Although the request specified excluding drug dosage and side effects, it's notable that morpholino and its derivatives often feature in pharmacological contexts. Their structural motifs are integral in designing molecules with potential therapeutic effects. For example, modifications of the morpholino ring and its incorporation into larger molecular frameworks are common strategies in drug design, aiming to explore novel therapeutic agents with optimized activity and reduced toxicity.

Physicochemical Studies

The physicochemical properties of morpholino derivatives, including solubility, thermal stability, and reactivity, are subjects of interest. Studies often aim to understand how modifications to the morpholino core or its substituents affect these properties. Such research not only contributes to fundamental organic chemistry but also to applications in materials science, where these compounds can be used as building blocks for novel materials.

Environmental and Green Chemistry

Research into the biodegradability and environmental impact of chemicals includes morpholino derivatives. Investigations into the toxicity and degradation pathways of these compounds are crucial for assessing their suitability for industrial applications and environmental safety. The development of morpholino-based ionic liquids, for example, showcases the balance between utility and environmental considerations.

References

  • Pernak, J., Borucka, N., Walkiewicz, F., Markiewicz, B., Fochtman, P., Stolte, S., Steudte, S., & Stepnowski, P. (2011). Synthesis, toxicity, biodegradability and physicochemical properties of 4-benzyl-4-methylmorpholinium-based ionic liquids. Green Chemistry, 13(11), 2901-2910. Link to source.

properties

IUPAC Name

1-[3-[(dimethylamino)methyl]morpholin-4-yl]-2-(4-methoxyphenoxy)ethanone;formic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4.CH2O2/c1-17(2)10-13-11-21-9-8-18(13)16(19)12-22-15-6-4-14(20-3)5-7-15;2-1-3/h4-7,13H,8-12H2,1-3H3;1H,(H,2,3)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCWGKXRKMZHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1COCCN1C(=O)COC2=CC=C(C=C2)OC.C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((Dimethylamino)methyl)morpholino)-2-(4-methoxyphenoxy)ethanone formate

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